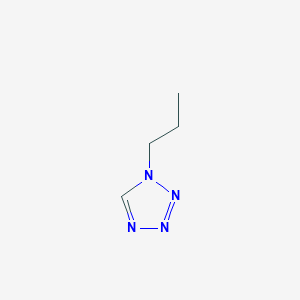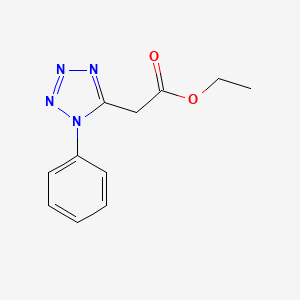
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group attached to the tetrazole ring, which is further substituted with a phenyl group. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 1-phenyl-1H-tetrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
Ethyl 1H-tetrazole-5-acetate: Used as a starting reagent for the synthesis of ethyl aryloxadiazolylacetates.
1-Phenyl-5-mercapto-1H-tetrazole: Utilized in the synthesis of metalated tetradecyl sulfone.
Uniqueness: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate stands out due to its unique combination of the ethyl ester and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
102877-88-3 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 2-(1-phenyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
NHPKWEBCFHGWPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


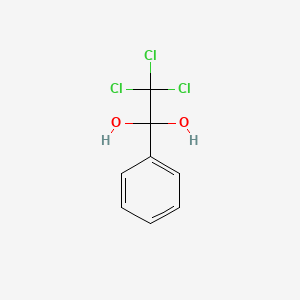
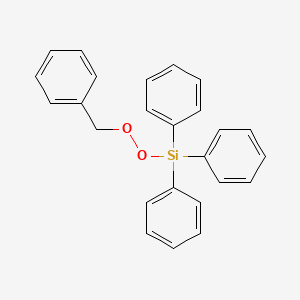
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

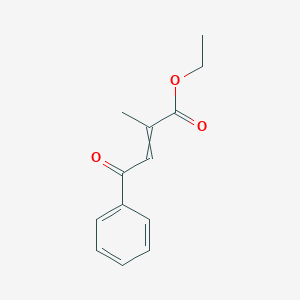
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
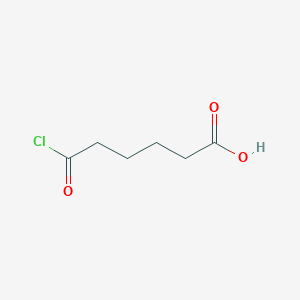
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)

